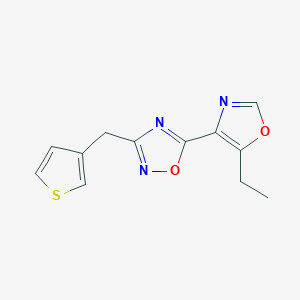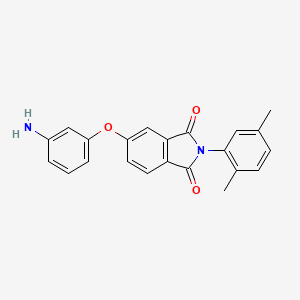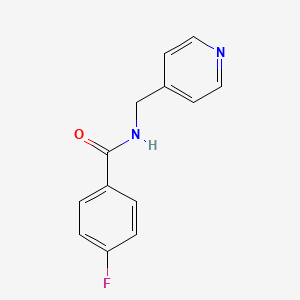![molecular formula C16H23N3O2 B5205960 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B5205960.png)
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one, also known as PDPAC, is a synthetic compound that belongs to the class of chromenone derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Wirkmechanismus
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one is a selective inhibitor of PKC, which is a family of serine/threonine kinases that play a critical role in intracellular signal transduction pathways. PKC is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cellular processes that are dependent on PKC activity.
Biochemical and Physiological Effects:
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one also exhibits anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases. Additionally, 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has been shown to modulate the activity of ion channels, such as voltage-gated potassium channels, which may have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one is a useful tool compound for studying the role of PKC in various cellular processes. It is highly selective for PKC and does not inhibit other kinases. 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one is also relatively stable and can be stored for long periods of time. However, 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the activity of endogenous PKC inhibitors. Additionally, 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one may have off-target effects on other cellular processes, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one. One area of research is the development of new PKC-targeted therapeutic agents based on the structure of 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one. Another area of research is the investigation of the role of PKC in various disease states, such as cancer and neurological disorders. Additionally, the development of new methods for the synthesis and purification of 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one may lead to improved yields and purity of the compound.
Synthesemethoden
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one can be synthesized by the condensation reaction of 3-acetyl-4-hydroxycoumarin with diethylamino-propylamine in the presence of acetic anhydride and triethylamine. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from ethanol. The purity of the synthesized compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has been used as a tool compound to study the role of protein kinase C (PKC) in various cellular processes, such as cell proliferation, differentiation, and apoptosis. It has also been used to investigate the mechanism of action of other PKC inhibitors and to develop new PKC-targeted therapeutic agents.
Eigenschaften
IUPAC Name |
3-amino-4-[3-(diethylamino)propylamino]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-3-19(4-2)11-7-10-18-15-12-8-5-6-9-13(12)21-16(20)14(15)17/h5-6,8-9,18H,3-4,7,10-11,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZKNPXOAPJJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C(C(=O)OC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-[3-(diethylamino)propylamino]chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B5205904.png)
![2-bromo-6-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205906.png)
![3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5205911.png)
![2-iodo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5205913.png)
![ethyl 6-methyl-2-[(phenoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205924.png)
![4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B5205928.png)
![(1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5205932.png)
![2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5205944.png)

